1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine

Agrochemical Synthesis Process Chemistry Neonicotinoid Insecticide

Sourcing high-purity 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine for clothianidin API synthesis is challenging due to the structural specificity required for high-yield downstream reactions. This compound is the definitive intermediate, providing the precise N-methylation pattern essential for the formation of the key penultimate intermediate (TST). - Enables a one-pot synthesis of clothianidin with a demonstrated yield of 91.2% and purity of 99.1%, supporting cost-effective, environmentally favorable scale-up. - Avoids lower selectivity and reduced product quality associated with alternative intermediates, ensuring batch-to-batch consistency for agrochemical manufacturers. - Available in high purity (98%+) with rigorous quality control documentation for both R&D and full-scale GMP production.

Molecular Formula C5H11N5O2
Molecular Weight 173.17 g/mol
CAS No. 136516-16-0
Cat. No. B168644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine
CAS136516-16-0
Molecular FormulaC5H11N5O2
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESCN1CN=C(N(C1)C)N[N+](=O)[O-]
InChIInChI=1S/C5H11N5O2/c1-8-3-6-5(7-10(11)12)9(2)4-8/h3-4H2,1-2H3,(H,6,7)
InChIKeySCAWPDJOSHEKLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine Overview


1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine (CAS 136516-16-0, molecular formula C5H11N5O2, molecular weight 173.17) is a nitroimino-hexahydrotriazine compound primarily utilized as a critical chemical intermediate in the synthesis of the neonicotinoid insecticide clothianidin [1]. It belongs to the class of 2-nitroimino-hexahydro-1,3,5-triazine derivatives, which serve as essential building blocks for constructing the pharmacophore of several commercial insecticides [2]. The compound is characterized by predicted physicochemical properties including a boiling point of 271.3 °C at 760 mmHg, a density of 1.45 g/cm³, and a predicted pKa of 6.46 ± 0.20 .

1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine
TST intermediate (with chlorothiazole moiety)
Clothianidin (neonicotinoid insecticide)
Key building block with specific N-methylation pattern

Why 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine Is Irreplaceable


Generic substitution of nitroimino-hexahydrotriazine intermediates in neonicotinoid synthesis is not feasible due to the precise structural requirements for the subsequent introduction of the chlorothiazole moiety. 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine provides the specific N-methylation pattern on the triazine ring that is essential for the formation of the key penultimate intermediate 1-(2-chlorothiazole-5-methyl)-2-nitroimino-3,5-dimethyl-hexahydro-1,3,5-triazine (TST) [1]. This structural specificity directly impacts the yield and purity of the final active ingredient, clothianidin, where alternative intermediates or synthetic routes have been documented to result in lower selectivity, more demanding reaction conditions, and reduced product quality [2]. The quantitative evidence below substantiates the unique value proposition of this specific intermediate over potential alternatives.

Target intermediate
1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine: precise N-methylation pattern for TST formation, reported high yield and purity
Alternative intermediates
e.g., 1.5-aminomethyl-2-chlorothiazole or N-methyl-N'-nitroguanidine: may shift selectivity and require more demanding conditions, limiting direct process transfer
Synthetic route mismatch
Substituting the intermediate may alter yield, purity, and scalability; structural specificity for chlorothiazole introduction is difficult to reproduce

Performance Evidence for 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine


Superior Yield and Purity in Clothianidin Synthesis

When employed as the starting material in a one-pot synthetic process with 2-chloro-5-chloromethyl thiazole, 1,5-dimethyl-2-nitroiminohexahydro-1,3,5-triazine enables the production of clothianidin with a 91.2% yield and a final purity of 99.1% [1]. This method is explicitly noted for its mild reaction conditions, operational simplicity, reduced waste, and lower cost compared to alternative synthetic routes that may rely on different intermediates [1]. While direct quantitative yield data for the same target using a different intermediate is not provided in a single study, the patent literature confirms that alternative routes for clothianidin synthesis (e.g., using 1.5-aminomethyl-2-chlorothiazole or N-methyl-N'-nitroguanidine) suffer from lower selectivity and special reaction conditions that hinder industrialization [2].

Synthetic Efficiency
Cross-study comparable
91.2% yield
99.1% purity
Supports process selection and cost review
One-pot, mild conditions, as reported. Comparator yield not quantified, described as lower selectivity.
Agrochemical Synthesis Process Chemistry Neonicotinoid Insecticide

N-Nitroimino Pharmacophore Binding Affinity Retention

The compound 1,5-dimethyl-2-nitroiminohexahydro-1,3,5-triazine contains the N-nitroimino (═NNO2) pharmacophore. A structure-activity relationship study demonstrated that N-nitrosoimino (═NNO) analogues essentially retain the binding affinity of the ═NNO2 compounds at the insect nicotinic receptor, whereas the isosteric N-formylimino [═NC(O)H] congeners have diminished potency [1]. This class-level inference suggests that the nitroimino moiety present in the target compound is crucial for maintaining high target-site affinity, which is a prerequisite for the potent insecticidal activity of the final product, clothianidin.

Binding Affinity Context
Class-level inference
N-nitroimino pharmacophore retains binding affinity vs. N-nitrosoimino analogues
Supports pharmacophore retention for target binding
Based on insect nAChR SAR study; not directly measured for the compound itself.
Molecular Pharmacology Nicotinic Acetylcholine Receptor Insecticide Design

Nitroimine-Type Pharmacophore Superiority

Within the neonicotinoid class, nitroimine-type compounds, such as those derived from 1,5-dimethyl-2-nitroiminohexahydro-1,3,5-triazine, exhibit distinct physicochemical properties compared to nitromethylene-type analogs. A foundational review of structural factors notes that nitromethylene-type compounds, while possessing far higher binding affinity, are less hydrophobic than the corresponding nitroimine type, with the net result being either better or inferior insecticidal activity [1]. This class-level distinction highlights that the choice of pharmacophore (nitroimine vs. nitromethylene) in the final active ingredient (e.g., clothianidin vs. nitenpyram) is a critical determinant of overall biological performance, and this is directly linked to the selection of the specific synthetic intermediate.

Pharmacophore Profile
Class-level inference
Nitroimine type: distinct hydrophobicity and activity balance vs. nitromethylene type
Supports pharmacophore selection for insecticidal profile
Net insecticidal activity variable; quantitative logP/Ki not reported in source.
Neonicotinoid Insecticides Structure-Activity Relationship Hydrophobicity

Nitro Group Role in Neonicotinoid Selectivity

The insecticidal selectivity of neonicotinoids, including clothianidin, is underpinned by specific interactions between the nitro group of the pharmacophore and insect-specific basic residues in the nicotinic acetylcholine receptor (nAChR). Site-directed mutagenesis studies on chicken α4β2 and Drosophila Dα2/chicken β2 hybrid nAChRs demonstrated that introducing basic residues (e.g., T77R;E79V double mutations) dramatically shifts the imidacloprid concentration-response curve to higher affinity, and computational models indicate that the nitro group of the insecticide interacts directly with these basic residues [1]. Since the target compound 1,5-dimethyl-2-nitroiminohexahydro-1,3,5-triazine is the essential building block that provides the nitroimino pharmacophore in clothianidin, this evidence underscores its central role in enabling the selective toxicity of the final product.

Selectivity Mechanism
Supporting evidence
Basic residue interactions in nAChR shift binding affinity for nitro-group neonicotinoids
Mechanistic support for nitroimino pharmacophore role
Mutagenesis/electrophysiology study using imidacloprid as model compound.
Insecticide Selectivity Nicotinic Acetylcholine Receptor Mutagenesis Studies

Applications of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine


Industrial-Scale Clothianidin Production

Based on the demonstrated 91.2% yield and 99.1% purity in a one-pot synthesis, this intermediate is best suited for industrial manufacturers seeking a robust, cost-effective, and environmentally favorable process for producing clothianidin on a commercial scale [1]. The method's mild conditions and reduced waste profile align with modern green chemistry principles [1].

Neonicotinoid R&D Programs

For academic or industrial R&D programs investigating the structure-activity relationships of nitroimine-containing neonicotinoids, 1,5-dimethyl-2-nitroiminohexahydro-1,3,5-triazine serves as a foundational building block. Its role in providing the crucial N-nitroimino pharmacophore, which is associated with high target-site affinity and the potential for selective insecticidal activity, makes it an essential reagent for synthesizing novel analogs and probing receptor interactions [1][2].

Comparative Pharmacophore Studies

This compound is ideally suited for use in controlled experiments that aim to directly compare the performance of nitroimine-based pharmacophores against nitromethylene or other variants. Such studies could provide definitive, quantitative data on insecticidal activity, receptor binding affinity, and physicochemical properties, building upon the class-level inferences currently available [1].

Quality Control and Analytical Standard

Given its critical role as a key intermediate, high-purity 1,5-dimethyl-2-nitroiminohexahydro-1,3,5-triazine can be utilized as a reference standard in analytical chemistry for the quality control of clothianidin synthesis. Its use would ensure the consistent purity and yield of the final insecticide product, as evidenced by the reported 99.1% purity achievable in the optimized process [1].

Application
Selection Property
Validation Focus
Industrial-Scale Clothianidin Production
High reported yield and purity profile
Process robustness and scalability review
Neonicotinoid R&D Programs
N-nitroimino pharmacophore building block
Structure-activity relationship studies
Comparative Pharmacophore Studies
Nitroimine pharmacophore context
Binding affinity and hydrophobicity comparison
Quality Control and Analytical Standard
High-purity intermediate availability
Purity verification in synthesis QC

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